molecular formula C7H8N6O2S B564091 4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 19921-11-0

4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B564091
CAS No.: 19921-11-0
M. Wt: 240.241
InChI Key: AVTRZVXIZLMTKZ-UHFFFAOYSA-N
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Description

4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound that features both a tetrazole ring and a sulfonamide group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical applications. Sulfonamides, on the other hand, are widely recognized for their medicinal properties, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfonamide group. One common method is the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antibiotic or antifungal agent.

    Industry: Utilized in the development of new materials with specific properties, such as high nitrogen content for energetic materials.

Mechanism of Action

The mechanism of action of 4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-chloro-5-(1h-tetrazol-5-yl)benzenesulfonamide
  • 3,6-bis(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Uniqueness

4-amino-n-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to its specific combination of a tetrazole ring and a sulfonamide group. This combination imparts both high nitrogen content and potential antimicrobial properties, making it valuable in various applications ranging from medicinal chemistry to materials science.

Properties

IUPAC Name

4-amino-N-(2H-tetrazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,8H2,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRZVXIZLMTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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